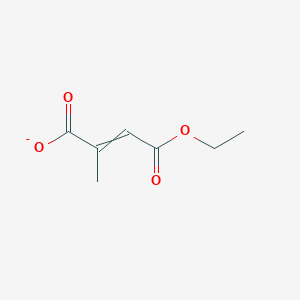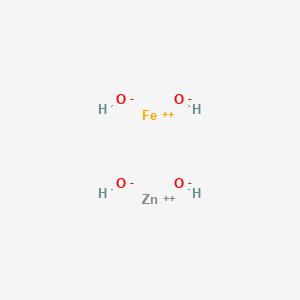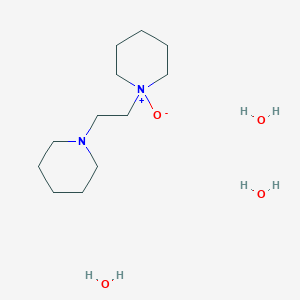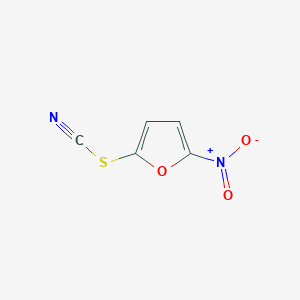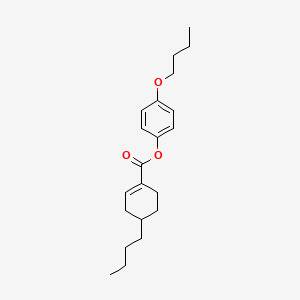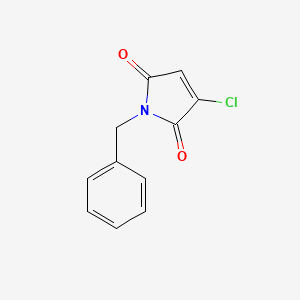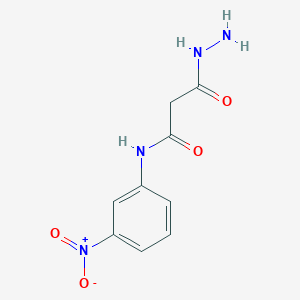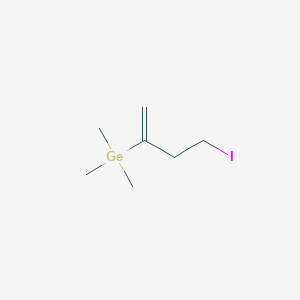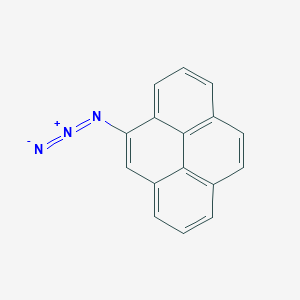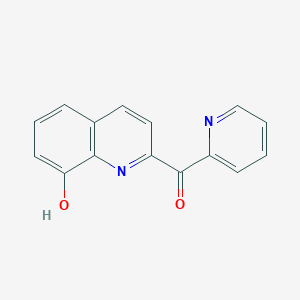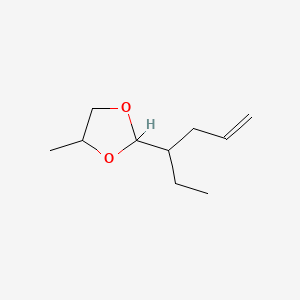
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of hex-5-en-3-ol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mecanismo De Acción
The mechanism of action of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during synthetic processes. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Hex-5-en-3-yltrimethylsilane
- (3S)-hex-5-en-3-yl(methyl)amine
- 2-(Hex-5-en-3-yl)-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its unique dioxolane ring structure. This ring imparts stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in research and industrial processes.
Propiedades
Número CAS |
113419-42-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-hex-5-en-3-yl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(5-2)10-11-7-8(3)12-10/h4,8-10H,1,5-7H2,2-3H3 |
Clave InChI |
CUKXNWSAQLYGQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C)C1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
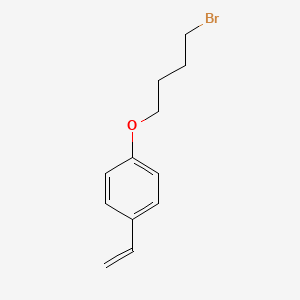
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
